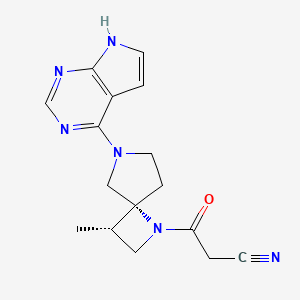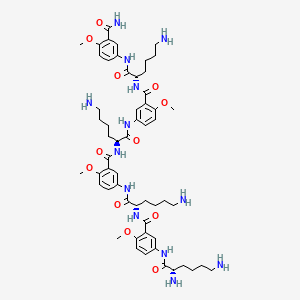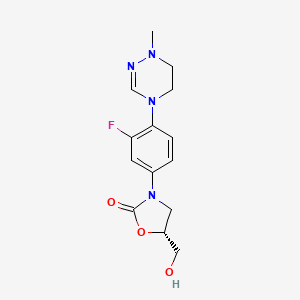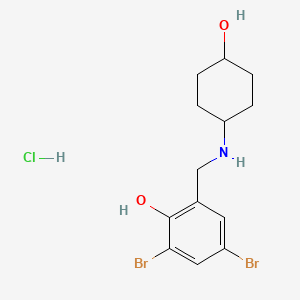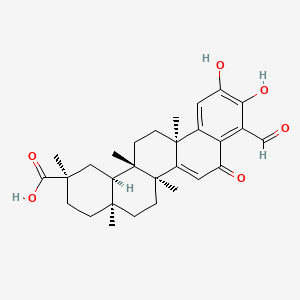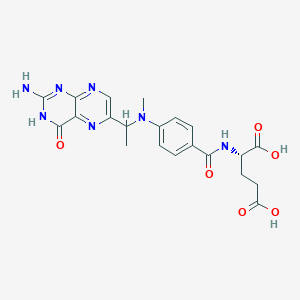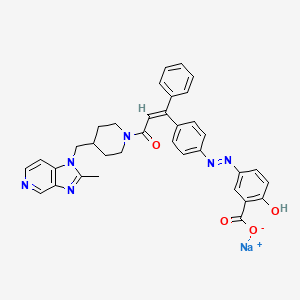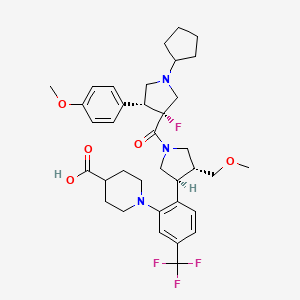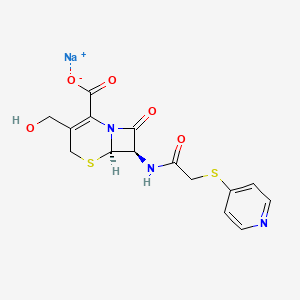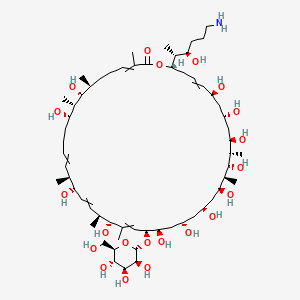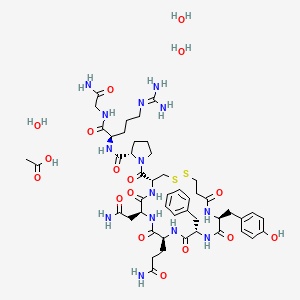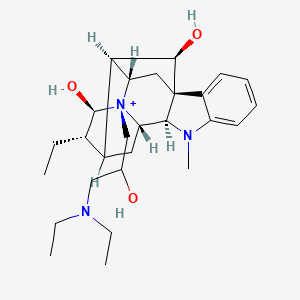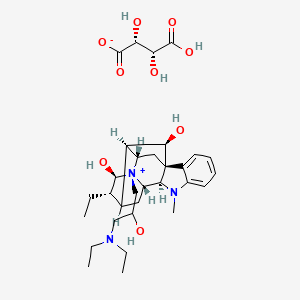
Dithiomolybdic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dithiomolybdic acid is a bioactive chemical.
Aplicaciones Científicas De Investigación
1. Geochemical Behavior and Paleoenvironmental Indicator
Dithiomolybdic acid, as a part of thiomolybdates, plays a significant role in geochemical processes, particularly in sulfidic waters. It has been studied for its behavior in sedimentary rocks and sediments, which are important for understanding Mo deposition mechanisms in anaerobic natural waters. This understanding is crucial for using molybdenum as a paleo-environmental indicator of reducing conditions in historical geological studies (Erickson & Helz, 2000).
2. Optoelectronic Applications
In the field of optoelectronics, dithiomolybdic acid derivatives have been used to enhance the transparency of ultrathin Ag films. This application demonstrates the potential of using these compounds in the development of transparent conductive electrodes for various optoelectronic devices (Chrzanowski et al., 2020).
3. Nanotechnology and Electronics
Research has explored the use of compounds like MoS2, related to dithiomolybdic acid, in nanotechnology and electronics. Few-layer MoS2, with its unique properties, has potential applications in nanoelectronics, optoelectronics, and flexible devices, making it a promising material in the field of advanced material sciences (Ganatra & Zhang, 2014).
4. Medical Applications: Diabetes and Oxidative Stress
Alpha-lipoic acid, a dithiol compound, has been investigated for its potential therapeutic applications in chronic diseases associated with oxidative stress, including diabetes. This research underscores the role of such compounds in managing diabetic complications and mitigating toxicities (Smith et al., 2004).
5. Environmental Monitoring and Toxicology
Studies have shown that compounds like dithane, which contain elements similar to dithiomolybdic acid, can be used for environmental monitoring and understanding the genotoxic effects of pesticides. This highlights the broader application of such compounds in environmental science and toxicology (Asita & Makhalemele, 2009).
Propiedades
Número CAS |
16608-22-3 |
|---|---|
Nombre del producto |
Dithiomolybdic acid |
Fórmula molecular |
H8MoN2O2S2 |
Peso molecular |
228.156 |
Nombre IUPAC |
Ammonium dithiomolybdate |
InChI |
InChI=1S/Mo.2H3N.2O.2S/h;2*1H3;;;;/q;;;2*-1;;/p+2 |
Clave InChI |
VFNHXCOESXLGTG-UHFFFAOYSA-P |
SMILES |
[O-][Mo]([O-])(=S)=S.[NH4+].[NH4+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dithiomolybdic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



